Dihydroabietylamine

概要

説明

Dihydroabietylamine, also known as leelamine, is a diterpene amine derived from abietic acid. It is a colorless to slightly yellow solid that is soluble in various organic solvents but insoluble in water. This compound is known for its weak affinity for cannabinoid receptors CB1 and CB2 and its role as an inhibitor of pyruvate dehydrogenase kinase .

準備方法

Synthetic Routes and Reaction Conditions: Dihydroabietylamine is typically synthesized through the hydrogenation of rosin acid nitriles. The process involves the following steps:

Hydrogenation: Rosin acid nitriles are hydrogenated to produce a mixture of hydroabietylamines.

Separation: The mixture is then separated to obtain relatively pure this compound.

Industrial Production Methods: In industrial settings, this compound is produced by heating rosin in an aluminum or copper pot to around 270°C. The dismutation reaction is catalyzed by palladium-carbon, and the product is obtained through vacuum distillation .

化学反応の分析

Types of Reactions: Dihydroabietylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form dehydroabietic acid derivatives.

Reduction: It can be reduced to form tetrahydroabietylamines.

Substitution: The primary amino group can be substituted with various functional groups to form derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: Reagents such as dibromoalkanes are used for alkylation reactions.

Major Products:

Oxidation: Dehydroabietic acid derivatives.

Reduction: Tetrahydroabietylamines.

Substitution: Various heterocyclic derivatives, including pyrrolidine, piperidine, azepane, and morpholine rings.

科学的研究の応用

Antitumor Activity

Dihydroabietylamine has demonstrated promising antitumor effects across various cancer types, particularly gastric cancer. The compound disrupts nucleotide metabolism, leading to DNA damage and apoptosis in cancer cells. Key findings include:

- Mechanism of Action : this compound inhibits key enzymes involved in purine and pyrimidine metabolism, such as CAD (Carbamoyl-phosphate synthetase II), DHODH (Dihydroorotate dehydrogenase), and PAICS (Phosphoribosylaminoimidazole carboxylase) .

- In Vivo Studies : In transgenic mouse models, treatment with this compound resulted in reduced tumor size and fewer malignant tumors compared to control groups .

Cytotoxic Derivatives

Research has focused on synthesizing derivatives of this compound to enhance its cytotoxic properties against various cancer cell lines. Findings indicate that certain modifications can significantly improve the efficacy of these compounds .

- Cytotoxicity Studies : A derivative known as DAAD2 exhibited potent cytotoxic effects on hepatocellular carcinoma cells, inducing apoptosis through caspase-dependent pathways .

| Derivative | IC50 Value | Cancer Type |

|---|---|---|

| DAAD2 | < 8 μM | Hepatocellular Carcinoma |

Antibacterial Properties

In addition to its antitumor applications, this compound and its derivatives have shown antibacterial activity against various strains. This opens avenues for developing new antimicrobial agents.

- Study on Antibacterial Activity : Modified forms of this compound were effective against multiple bacterial strains, indicating potential for therapeutic use .

Case Study 1: Gastric Cancer Model

In a study involving gastric cancer organoids, this compound significantly reduced cell viability by impairing nucleotide biosynthesis. This study highlights the compound's potential as a therapeutic agent for gastric cancer .

Case Study 2: Antibacterial Derivatives

A series of derivatives derived from this compound were synthesized and tested for their antibacterial properties. Certain modifications enhanced their effectiveness against specific bacterial strains, suggesting potential applications in developing new antibacterial agents .

作用機序

Dihydroabietylamine exerts its effects through several mechanisms:

Inhibition of Pyruvate Dehydrogenase Kinase: This inhibition disrupts cellular energy metabolism.

Disruption of Cholesterol Transport: It accumulates in acidic lysosomes, disrupting cholesterol transport and leading to cell death.

Targeting Nucleotide Metabolism: It affects the transcription and protein levels of key enzymes involved in nucleotide metabolism, causing DNA damage and apoptosis.

類似化合物との比較

Dihydroabietylamine is unique compared to other similar compounds due to its specific molecular structure and biological activities. Similar compounds include:

Dehydroabietic Acid: A precursor to this compound with similar structural features but different biological activities.

Tetrahydroabietylamines: Reduced forms of this compound with different chemical properties

This compound stands out due to its ability to inhibit pyruvate dehydrogenase kinase and disrupt cholesterol transport, making it a valuable compound in medicinal chemistry and industrial applications .

生物活性

Dihydroabietylamine (DHAA) is a natural compound derived from the resin of pine trees, specifically from the abietane-type diterpenes. This compound has garnered attention due to its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores the biological activities of DHAA, including its antitumor effects, DNA cleavage capabilities, and potential as an antibacterial agent.

Chemical Structure and Synthesis

DHAA can be synthesized from natural sources or through chemical modifications of related compounds. Its structure allows for various derivatives to be created, which can enhance its biological activities. For instance, modifications can introduce functional groups that improve solubility or target specificity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of DHAA against various cancer types. Research indicates that DHAA exerts its anticancer effects by disrupting nucleotide metabolism, which is crucial for tumor growth and replication.

- Nucleotide Metabolism : DHAA has been shown to significantly reduce the viability of gastric cancer (GC) cells by inhibiting key enzymes involved in purine and pyrimidine metabolism, such as CAD (Carbamoyl-phosphate synthetase II), DHODH (Dihydroorotate dehydrogenase), and PAICS (Phosphoribosylaminoimidazole carboxylase) .

- Induction of Apoptosis : The compound induces apoptosis in cancer cells by causing DNA damage and reducing the expression of oncogenic transcription factors like FOXK2 .

In Vivo Studies

In experiments involving transgenic mice models, DHAA treatment led to a significant reduction in tumor size and fewer malignant tumors compared to control groups. The treatment regimen involved administering DHAA at a dosage of approximately 7.5 mg/kg body weight twice weekly .

DNA Cleavage Activity

DHAA has demonstrated DNA cleavage activity , which is an important mechanism for its antitumor effects. Studies have shown that derivatives of DHAA can cleave plasmid DNA, indicating potential applications in gene therapy or as a chemotherapeutic agent . The relationship between the chemical structure of these derivatives and their biological functions has been a focus of research, suggesting that specific modifications can enhance their efficacy.

Antibacterial Properties

In addition to its antitumor properties, DHAA derivatives have exhibited antibacterial activity . A study reported that modified forms of DHAA showed effectiveness against various bacterial strains, suggesting potential applications in developing new antibacterial agents .

Summary of Biological Activities

The following table summarizes key findings related to the biological activities of this compound:

Case Studies

- Gastric Cancer Model : In a study involving gastric cancer organoids, DHAA significantly reduced cell viability and proliferation by targeting nucleotide metabolism pathways. The results indicated that DHAA could serve as a promising candidate for GC therapy due to its ability to impair nucleotide biosynthesis .

- Antibacterial Derivatives : A series of DHAA derivatives were synthesized and tested for their antibacterial properties. These studies revealed that certain modifications enhanced their effectiveness against specific bacterial strains, paving the way for new therapeutic agents .

特性

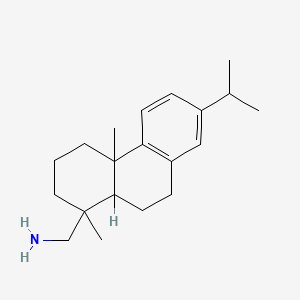

IUPAC Name |

(1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVVXZOOGOGPDRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859648 | |

| Record name | Abieta-8,11,13-trien-18-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24978-68-5 | |

| Record name | Dihydroabietylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85674 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。